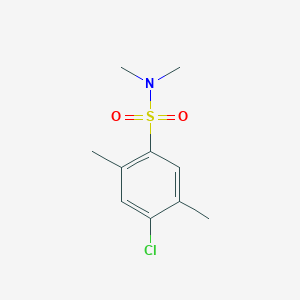![molecular formula C22H28ClF3N2O B4770865 N-[1-(1-adamantyl)butyl]-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B4770865.png)
N-[1-(1-adamantyl)butyl]-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea
Descripción general
Descripción
N-[1-(1-adamantyl)butyl]-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea, commonly known as ABAU, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. ABAU is a urea derivative that has a unique structure, making it an interesting compound for research purposes.
Aplicaciones Científicas De Investigación
ABAU has been studied for its potential applications in various fields, including medicine and agriculture. In medicine, ABAU has shown promising results in the treatment of cancer, diabetes, and obesity. In agriculture, ABAU has been studied for its potential use as a herbicide and growth regulator.
Mecanismo De Acción
The mechanism of action of ABAU is not fully understood. However, studies have suggested that ABAU may inhibit the activity of certain enzymes, leading to the inhibition of cell growth and proliferation. Additionally, ABAU may affect the expression of certain genes, leading to changes in cellular processes.
Biochemical and Physiological Effects:
ABAU has been shown to have various biochemical and physiological effects. In cancer cells, ABAU has been shown to induce apoptosis, a process of programmed cell death. In diabetic and obese animal models, ABAU has been shown to improve insulin sensitivity and reduce body weight. In plants, ABAU has been shown to inhibit the growth of weeds and promote the growth of crops.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ABAU has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, ABAU has shown promising results in various research fields, making it an interesting compound for further study. However, ABAU also has limitations. Its mechanism of action is not fully understood, and its potential side effects are not well characterized.
Direcciones Futuras
There are several future directions for the study of ABAU. In medicine, further research is needed to fully understand the mechanism of action of ABAU and its potential applications in the treatment of cancer, diabetes, and obesity. In agriculture, further research is needed to determine the optimal conditions for the use of ABAU as a herbicide and growth regulator. Additionally, further studies are needed to fully characterize the potential side effects of ABAU and to develop safer and more effective derivatives of the compound.
Propiedades
IUPAC Name |
1-[1-(1-adamantyl)butyl]-3-[2-chloro-5-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClF3N2O/c1-2-3-19(21-10-13-6-14(11-21)8-15(7-13)12-21)28-20(29)27-18-9-16(22(24,25)26)4-5-17(18)23/h4-5,9,13-15,19H,2-3,6-8,10-12H2,1H3,(H2,27,28,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOAXCPFYYTZFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C12CC3CC(C1)CC(C3)C2)NC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-bromo-4-tert-butylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4770787.png)
![1-(1,3-benzodioxol-5-yl)-5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4770788.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B4770793.png)


![4-(2,3-dimethylphenoxy)-N-[4-(1-piperidinyl)phenyl]butanamide](/img/structure/B4770817.png)
![3,4-dichloro-N-[2-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4770818.png)
![N-[4-(butyrylamino)phenyl]-2-chlorobenzamide](/img/structure/B4770820.png)

![N-(4-chlorobenzyl)-2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4770834.png)

![5-chloro-3-hydroxy-3-[2-oxo-2-(3-pyridinyl)ethyl]-1-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4770854.png)

